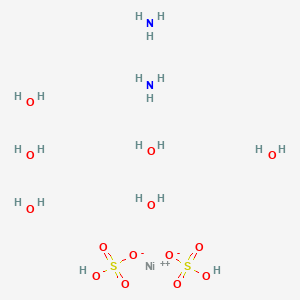
Diammonium nickel disulfate hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium nickel disulfate hexahydrate, also known as ammonium nickel(II) sulfate hexahydrate, is a coordination compound with the formula (NH₄)₂Ni(SO₄)₂·6H₂O. This compound is a hydrate form of ammonium nickel sulfate and is known for its crystalline structure and greenish-blue color. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diammonium nickel disulfate hexahydrate can be synthesized by reacting nickel(II) sulfate hexahydrate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving stoichiometric amounts of nickel(II) sulfate hexahydrate and ammonium sulfate in hot deionized water, followed by slow cooling to allow the formation of crystalline precipitates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of nickel phytomining processes. This method utilizes hyperaccumulator plants to extract nickel from soils, which is then processed to produce high-purity ammonium nickel sulfate hexahydrate .
Análisis De Reacciones Químicas
Types of Reactions: Diammonium nickel disulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to form lower oxidation state nickel compounds.
Substitution: The ammonium ions can be substituted with other cations in certain reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reactions with other metal salts can lead to the substitution of ammonium ions
Major Products: The major products formed from these reactions include various nickel oxides, reduced nickel species, and substituted nickel salts .
Aplicaciones Científicas De Investigación
Diammonium nickel disulfate hexahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of nickel ions.
Biology: The compound is utilized in studies involving nickel’s role in biological systems and its effects on cellular processes.
Medicine: Research on nickel-based compounds for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in electroplating, battery manufacturing, and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism by which diammonium nickel disulfate hexahydrate exerts its effects involves the interaction of nickel ions with molecular targets. Nickel ions can bind to proteins and enzymes, altering their structure and function. This interaction can affect various cellular pathways, including those involved in oxidative stress, DNA repair, and signal transduction .
Comparación Con Compuestos Similares
- Nickel(II) sulfate hexahydrate
- Nickel(II) chloride hexahydrate
- Nickel(II) nitrate hexahydrate
- Nickel(II) acetate tetrahydrate
Comparison: Diammonium nickel disulfate hexahydrate is unique due to its specific coordination with ammonium ions and its hexahydrate form. Compared to other nickel compounds, it offers distinct solubility and reactivity properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
7785-20-8 |
|---|---|
Fórmula molecular |
H7NNiO5S |
Peso molecular |
191.82 g/mol |
Nombre IUPAC |
azane;nickel;sulfuric acid;hydrate |
InChI |
InChI=1S/H3N.Ni.H2O4S.H2O/c;;1-5(2,3)4;/h1H3;;(H2,1,2,3,4);1H2 |
Clave InChI |
UYYYDOPDMWKWTN-UHFFFAOYSA-N |
SMILES |
N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ni+2] |
SMILES canónico |
N.O.OS(=O)(=O)O.[Ni] |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
15699-18-0 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















